Physicochemical Property Differentiation: TPSA and LogP Advantage vs. Non-Oxetane Triazole Intermediates
The compound's computed XLogP3-AA of 2.3 is 1.5 log units lower than the predicted LogP for the non-oxetane analog 1-benzyl-3,5-dibromo-1H-1,2,4-triazole (predicted LogP ~3.8), indicating significantly lower lipophilicity. Its TPSA of 39.9 Ų remains below the common oral bioavailability threshold of 140 Ų, but is structurally distinct from simpler alkyl-substituted analogs. Lower LogP generally correlates with improved solubility and reduced off-target binding [1][2].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | 1-benzyl-3,5-dibromo-1H-1,2,4-triazole (analog, predicted LogP ~3.8) |
| Quantified Difference | ΔLogP = -1.5 (target compound is ~32-fold less lipophilic in computed partition coefficient) |
| Conditions | Computed values using standard PubChem algorithms (XLogP3 3.0) |
Why This Matters
A lower LogP is desirable in early drug discovery to avoid lipophilicity-driven promiscuity and attrition, making this oxetane-containing scaffold a more attractive starting point for lead identification.
- [1] PubChem. (2026). Computed Properties for CID 130718707. National Center for Biotechnology Information. View Source
- [2] Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Physicochemical Property Modulation, Journal of Medicinal Chemistry, 53(8), 3227-3246. View Source
